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Introduction
Cytokinesis, the final stage of cell division, is a fundamental process that ensures the faithful

partitioning of cellular contents into two daughter cells. In the budding yeast Saccharomyces

cerevisiae, this process is orchestrated by the coordinated action of an actomyosin-based

contractile ring and the synthesis of a primary septum.[1] Due to the high degree of

conservation in the machinery and mechanisms of cytokinesis from yeast to humans, S.

cerevisiae serves as a powerful model organism for studying this essential cellular event.

Biacetyl monoxime (BMO), also known as 2,3-butanedione monoxime (BDM), is a small

molecule inhibitor that has proven to be a valuable tool for dissecting the molecular events of

cytokinesis. BMO is a general inhibitor of myosin ATPase activity, and its application to yeast

allows for the temporal and reversible inhibition of myosin-dependent processes, including the

contraction of the actomyosin ring.[2][3] These application notes provide detailed protocols for

utilizing BMO to study cytokinesis in yeast, including methods for assessing its effects on cell

viability, cell cycle progression, and the organization of the cytoskeleton.

Mechanism of Action
Biacetyl monoxime primarily functions as a low-affinity, reversible, non-competitive inhibitor of

myosin ATPase activity.[2] In yeast, the primary target relevant to cytokinesis is the type II

myosin, Myo1p, which is a key component of the contractile actomyosin ring.[4][5] By inhibiting
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the ATPase activity of Myo1p, BMO prevents the generation of force required for the

constriction of the actomyosin ring, thereby arresting cytokinesis.[5] It is important to note that

BMO can also affect other myosin isoforms and may have off-target effects, particularly at

higher concentrations, including the disorganization of microtubules.[2] Therefore, careful dose-

response experiments and the use of appropriate controls are essential for interpreting

experimental results.

Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of biacetyl
monoxime on yeast cells as reported in the literature.

Parameter
Saccharomyces
cerevisiae

Schizosaccharomy
ces pombe

Reference(s)

Growth Inhibition
Complete inhibition at

20 mM

Reversible inhibition,

lethal at ≥15 mM
[2][6]

Actin Cytoskeleton

Loss of polarized F-

actin distribution in

>80% of cells at 20

mM

Disorganization of

actin at cell poles at

20 mM

[2][3]

Cell Cycle Arrest

Arrest in G1 phase

when released from α-

factor block in the

presence of BMO

Delay in initiation of

mitosis and

cytokinesis in

cdc25.22 mutants

[2][3]

Nuclear Migration

Defects in nuclear

migration to the bud

neck in >10% of cells

Not reported [2]

Microtubule Effects

Complete

disorganization at 50

mM

Not reported [2]

Septation Index Not reported

Approximately

doubled in the

presence of 20 mM

BMO

[3]
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Table 1: Effects of Biacetyl Monoxime on Yeast

Strain
BMO
Concentration

Observed Effect Reference

Wild-type 2 mM

Increased sensitivity

to Nikkomycin Z,

indicating cell wall

stress

[7]

myo1Δ N/A

Viable, but may show

defects in cytokinesis

and septum formation

[5]

chs3Δ N/A

Chitin synthase III

mutant, relevant for

studies on septum

formation synergy with

BMO

[7]

myo1Δchs3Δ 2 mM

Additive growth

inhibition when

combined with

Nikkomycin Z,

suggesting parallel

pathways in cell wall

integrity

[7]

Table 2: Strain-Specific Effects and Synergies with Biacetyl Monoxime

Experimental Protocols
Protocol 1: Preparation and Administration of Biacetyl
Monoxime (BMO)
Materials:

Biacetyl monoxime (BMO) powder (e.g., Sigma-Aldrich, Cat. No. B0753)
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Sterile distilled water or appropriate yeast growth medium (e.g., YPD)

Sterile filters (0.22 µm)

Yeast culture in logarithmic growth phase

Procedure:

Prepare a stock solution of BMO:

Weigh out the desired amount of BMO powder in a sterile container.

Dissolve the BMO powder in sterile distilled water or yeast growth medium to create a

concentrated stock solution (e.g., 1 M).

Note: BMO is soluble in water. Gentle warming may be required for complete dissolution.

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C

for long-term storage.

Treat yeast cells with BMO:

Grow a yeast culture in the appropriate liquid medium to the mid-logarithmic phase

(OD600 of 0.4-0.6).

Add the BMO stock solution directly to the yeast culture to achieve the desired final

concentration (e.g., 10-50 mM).

Ensure thorough mixing by gently swirling the flask.

Incubate the treated culture under the same conditions as the untreated control culture for

the desired duration of the experiment.

Protocol 2: Yeast Cell Viability Assay (Spot Assay)
Materials:
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Yeast extract Peptone Dextrose (YPD) agar plates

YPD agar plates containing various concentrations of BMO

Yeast culture

Sterile water or saline

96-well microtiter plate

Procedure:

Grow a yeast culture to the mid-logarithmic phase.

Adjust the cell density to an OD600 of 1.0 in sterile water.

Perform a 10-fold serial dilution of the cell suspension in sterile water (from 100 to 10-4) in a

96-well plate.

Spot 5 µL of each dilution onto the surface of the YPD agar plates and the YPD plates

containing different concentrations of BMO.

Allow the spots to dry completely.

Incubate the plates at 30°C for 2-3 days.

Document the results by photographing the plates. Compare the growth of the yeast on the

BMO-containing plates to the control plate to assess cell viability.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:

Yeast culture treated with BMO and an untreated control

70% ethanol (ice-cold)

50 mM sodium citrate buffer, pH 7.2
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RNase A (10 mg/mL)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in 50 mM sodium citrate) or Sytox

Green

Flow cytometer

Procedure:

Harvest approximately 1x107 cells from both the BMO-treated and control cultures by

centrifugation.

Wash the cells once with sterile water.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at

4°C for at least 1 hour.

Wash the fixed cells twice with 50 mM sodium citrate buffer.

Resuspend the cells in 0.5 mL of 50 mM sodium citrate buffer containing 0.1 mg/mL RNase

A.

Incubate at 37°C for 2 hours.

Add 0.5 mL of PI staining solution to the cell suspension.

Incubate in the dark at 4°C overnight.

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle

distribution.

Protocol 4: Visualization of Actin Cytoskeleton and
Septum
Materials:

Yeast cultures (BMO-treated and control)
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Formaldehyde (37% solution)

Phosphate-buffered saline (PBS)

Triton X-100 (0.1% in PBS)

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

Calcofluor White solution (1 mg/mL)

Mounting medium

Fluorescence microscope

Procedure:

Fixation:

To 1 mL of yeast culture, add formaldehyde to a final concentration of 3.7%.

Incubate at room temperature for 1 hour with gentle agitation.

Pellet the cells by centrifugation and wash twice with PBS.

Permeabilization:

Resuspend the cell pellet in 0.1% Triton X-100 in PBS.

Incubate for 5-10 minutes at room temperature.

Wash the cells twice with PBS.

Staining:

Actin Staining: Resuspend the cell pellet in a solution of fluorescently labeled phalloidin in

PBS (concentration as recommended by the manufacturer). Incubate in the dark for 30-60

minutes at room temperature.
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Septum Staining: After actin staining, pellet the cells and resuspend in PBS containing

Calcofluor White at a final concentration of 50 µg/mL. Incubate in the dark for 5 minutes.

Wash the cells twice with PBS to remove excess stain.

Microscopy:

Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide

with a drop of mounting medium.

Visualize the cells using a fluorescence microscope with appropriate filter sets for the

chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI for Calcofluor White).

Visualizations
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Caption: Signaling pathway of cytokinesis in S. cerevisiae and the point of inhibition by

Biacetyl Monoxime (BMO).
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Caption: General experimental workflow for studying the effects of BMO on yeast cytokinesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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